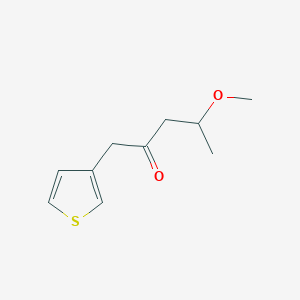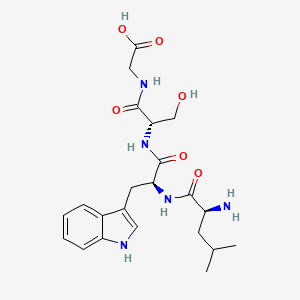![molecular formula C17H12N4O2S B12530330 Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- CAS No. 849543-90-4](/img/structure/B12530330.png)
Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of thiazolo-triazole derivatives, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, materials science, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- typically involves multi-step procedures. One common method includes the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This green chemistry approach is advantageous as it reduces the ecological footprint of the synthesis process.
Another method involves the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . This process is influenced by the nature of the alkenyl substituent and the reaction conditions, such as the choice of electrophilic agents and solvents.
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and polyphosphoric acid has also been reported to facilitate intramolecular cyclization reactions, which are crucial for the formation of the thiazolo-triazole core .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium thiocyanate for thiolation, and various alkyl halides for alkylation. Reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted thiazolo-triazole derivatives, which can exhibit enhanced biological activities or improved material properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound has shown promise as an anticancer agent, with certain derivatives exhibiting significant activity against cancer cell lines without causing toxicity to normal cells.
Materials Science: The compound is used as a stabilizer in the synthesis of silver and gold nanoparticles, which are important for various nanotechnological applications.
Wirkmechanismus
The mechanism of action of Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways . The compound’s anti-inflammatory effects are likely due to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazol-7-ium: This compound is similar in structure but differs in its cationic nature and is used as a stabilizer for nanoparticles.
Thiazolo[5,1-b][1,3]thiazin-4-ium: Another related compound, known for its antimicrobial and antifungal properties.
Uniqueness
Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to stabilize nanoparticles and its potent anticancer properties make it a valuable compound in both medicinal and materials science research .
Eigenschaften
CAS-Nummer |
849543-90-4 |
|---|---|
Molekularformel |
C17H12N4O2S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-[(4-nitrophenyl)methyl]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C17H12N4O2S/c22-21(23)14-8-6-12(7-9-14)10-15-11-24-17-18-16(19-20(15)17)13-4-2-1-3-5-13/h1-9,11H,10H2 |
InChI-Schlüssel |
YWWFSEDYCOXPAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)



![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)



